2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-3-1-2-4-8(7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGWXSWTHWCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588459 | |
| Record name | 2-Amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75304-17-5 | |
| Record name | 2-Amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with a sulfonyl chloride derivative. One common method is the condensation of 2-aminothiazole with chlorosulfonic acid, followed by neutralization with a base . Another approach involves the reaction of 2-aminothiazole with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction typically yields amines .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of thiazole-containing compounds can effectively combat a range of pathogenic microorganisms, including bacteria and fungi.
- Mechanism of Action : The thiazole moiety enhances the compound's ability to disrupt microbial cell functions. Research indicates that modifications to the amino group can lead to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study demonstrated that introducing a nitro group into the structure significantly improved antibacterial efficacy, achieving comparable results to established antibiotics like chloramphenicol .
- Another investigation reported the synthesis of thiazole derivatives that showed promising antifungal activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Activity
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been explored for its anticancer properties.
- Cytostatic Effects : Research indicates that thiazole derivatives can exhibit cytostatic effects on various cancer cell lines. For instance, compounds based on the thiazole scaffold have been shown to inhibit cell proliferation in breast cancer and leukemia models .
- Mechanism : The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase. This is mediated by interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Corrosion Inhibition
Another significant application of this compound is in materials science, particularly as a corrosion inhibitor.
- Study Findings : Research conducted on carbon steel surfaces exposed to acidic media demonstrated that 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide forms a protective film that significantly reduces corrosion rates .
- Mechanism : The compound acts by adsorbing onto the metal surface, thereby blocking active sites from corrosive agents. The effectiveness of this compound as an inhibitor was evaluated through electrochemical techniques, showing promising results for industrial applications .
Summary of Properties and Applications
The following table summarizes the key properties and applications of this compound:
| Property/Application | Details |
|---|---|
| Antimicrobial Activity | Effective against bacteria and fungi; potential for new antibiotics |
| Anticancer Activity | Cytostatic effects on cancer cells; induces apoptosis |
| Corrosion Inhibition | Forms protective films on metals; reduces corrosion rates in acidic environments |
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication . The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid .
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
Sulfonamides differ primarily in the heterocyclic group attached to the sulfonamide nitrogen. Key analogs include:
Key Insights :
- The thiazole ring in ST enhances lipophilicity (ALogP ~0.8) compared to pyrimidine-based sulfadiazine (ALogP ~0.5), influencing membrane permeability .
Comparison with Non-Antibiotic Thiazole Sulfonamides
Therapeutic Diversification via Structural Modifications
- Anticancer Agents : Nickel(II) complexes of halogenated ST Schiff bases (e.g., SB4 and SB5 in Table 1) exhibit IC50 values of 1.2–2.5 µM against HepG2 hepatoma cells, leveraging thiazole’s chelating ability to induce apoptosis .
- Antidiabetic Applications : BVT.2733, a 4-chloro-ST derivative, selectively inhibits 11β-hydroxysteroid dehydrogenase (IC50: 12 nM), demonstrating how substituents redirect activity toward metabolic enzymes .
- Vascular Endothelial Growth Factor (VEGF) Inhibition : Pazopanib, a thiazole-containing sulfonamide, inhibits VEGF receptors (IC50: 10–30 nM) via π-π stacking interactions, highlighting the role of aromatic extensions in kinase targeting .
Pharmacokinetic and Physicochemical Properties
Key Insights :
- Increased lipophilicity (e.g., Pazopanib’s ALogP = 4.5) correlates with improved oral bioavailability and target engagement .
- Metal coordination (e.g., Mn(II) in PTSA) reduces dissociation rates, prolonging antibacterial effects .
Mechanistic and Computational Comparisons
Molecular Docking and Binding Interactions
- ST and DHPS : Docking studies reveal hydrogen bonding with Lys-129 and Asn-132 in DHPS, but steric clashes with Thr-14 reduce affinity compared to sulfadoxine .
- Pazopanib and VEGFR : The thiazole ring participates in hydrophobic interactions with Val-848, while the sulfonamide group stabilizes the DFG motif in the kinase active site .
Tautomerization and Solvent Effects
ST derivatives like (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide exhibit enol-imine/keto-amine tautomerism. DFT calculations show the enol form is thermodynamically favored (ΔG = -2.1 kcal/mol in water), with solvent polarity stabilizing the keto form in polar media .
Biological Activity
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antitumor, and cardiovascular effects, supported by various studies and data.
1. Antimicrobial Activity
Research has indicated that compounds containing the thiazole moiety exhibit notable antimicrobial properties. A study highlighted that derivatives of 2-amino-1,3-thiadiazole, closely related to our compound, demonstrated significant antibacterial and antifungal activities . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
2. Antitumor Activity
The antitumor potential of this compound has been explored through various assays. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as Jurkat and A-431. The IC50 values for some derivatives were reported to be less than that of doxorubicin, a standard chemotherapeutic agent . The structure-activity relationship (SAR) studies suggest that the thiazole ring's substitution patterns significantly influence antitumor efficacy.
3. Cardiovascular Effects
Recent studies have investigated the cardiovascular effects of sulfonamide derivatives, including this compound. In isolated rat heart models, certain derivatives were found to decrease coronary resistance and perfusion pressure, suggesting potential as negative inotropic agents . These effects may be mediated through interactions with calcium channels.
Case Studies and Experimental Findings
Several case studies provide insight into the biological activity of this compound:
- Antimicrobial Study : A derivative was tested against various bacterial strains and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics . This underscores the potential for developing new antimicrobial agents based on this scaffold.
- Antitumor Efficacy : In vitro studies demonstrated that modifications to the phenyl ring significantly enhanced cytotoxicity against specific cancer cell lines. Molecules with electron-donating groups showed increased activity due to improved interaction with cellular targets .
- Cardiovascular Research : In experiments assessing perfusion pressure in isolated rat hearts, compounds derived from sulfonamides were shown to modulate calcium channel activity, indicating a possible therapeutic role in managing hypertension or heart failure conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzene sulfonyl chlorides and 2-aminothiazole derivatives. For example, coupling reactions under reflux conditions with glacial acetic acid as a solvent (3–5 hours, 80–100°C) are common . Key parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of sulfonyl chloride to aminothiazole), reaction temperature control to avoid side products, and purification via recrystallization or column chromatography. Impurities often arise from incomplete sulfonamide bond formation or residual solvents, necessitating HPLC or NMR validation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm sulfonamide linkage and thiazole ring substitution patterns .
- FT-IR : Validate sulfonamide S=O stretches (1320–1350 cm⁻¹) and N-H bends (3250–3350 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between benzene and thiazole rings) using single-crystal data .
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions, with dilution into aqueous buffers (pH 7.4). For poor aqueous solubility, employ cyclodextrin inclusion complexes or micellar encapsulation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Stabilize light-sensitive samples with amber vials .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved to confirm structural integrity?
- Methodological Answer :
- 2D NMR : Use NOESY or ROESY to distinguish between conformational isomers or tautomeric forms (e.g., thiazole ring proton exchange) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .
- X-ray diffraction : Resolve ambiguities definitively via crystallographic analysis, as demonstrated for analogous sulfonamide-thiazole hybrids .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in antimicrobial or anticancer applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the benzene ring or alkylation of the thiazole nitrogen) and test against target pathogens or cancer cell lines .
- Molecular docking : Map interactions with biological targets (e.g., bacterial dihydrofolate reductase or tubulin) using AutoDock Vina. Correlate binding scores (ΔG) with IC50 values .
- QSAR modeling : Develop regression models using electronic (HOMO-LUMO) and steric descriptors (molar refractivity) to predict activity trends .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized assays : Replicate experiments under controlled conditions (e.g., consistent cell lines, passage numbers, and incubation times). For example, use MTT assays with MDA-MB-231 cells at 48-hour exposure .
- Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent choice (DMSO concentration ≤0.1%) or serum content in media .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity and rule off-target effects .
Q. What computational tools are recommended for predicting ADMET properties?
- Methodological Answer :
- In silico platforms : Use SwissADME for bioavailability radar plots or ProTox-II for toxicity endpoints (e.g., hepatotoxicity). For CYP450 interactions, employ StarDrop’s P450 module .
- MD simulations : Analyze membrane permeability via GROMACS trajectories (lipid bilayer models) .
- Validate predictions : Cross-check with in vitro Caco-2 cell permeability assays or microsomal stability tests .
Q. How can crystallographic data inform the design of metal complexes for catalytic or therapeutic applications?
- Methodological Answer :
- Coordinate bond analysis : Use X-ray data (e.g., Mn(II) complex in ) to identify donor atoms (sulfonamide O or thiazole N) and optimize ligand geometry for metal chelation.
- Catalytic screening : Test complexes in oxidation/reduction reactions (e.g., Fenton-like catalysis) with UV-Vis monitoring of substrate conversion .
- Thermodynamic studies : Calculate stability constants (log K) via potentiometric titrations to assess metal-ligand affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
